RS 30026

Calcium channel pharmacology Cardiac electrophysiology Dihydropyridine agonist

RS 30026 is a potent DHP calcium channel agonist with a unique biophysical signature: sub-nanomolar activation, 1300% positive inotropy, and vasoconstriction at picomolar doses. Not replicated by Bay K 8644 or CGP 28392. Ideal for validating L-type channel activation, cardiac physiology, and voltage-clamp studies. Ensure experimental reproducibility by selecting this well-characterized standard.

Molecular Formula C23H21NO4S
Molecular Weight 407.5 g/mol
CAS No. 127683-04-9
Cat. No. B1680061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 30026
CAS127683-04-9
Synonymsmethyl 2-methyl-4-(2-benzyloxyphenyl)-5-oxo-1,4,5,7-tetrahydrothieno(3,4-b)pyridine-3-carboxylate
RS 30026
RS-30026
Molecular FormulaC23H21NO4S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)CSC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC
InChIInChI=1S/C23H21NO4S/c1-14-19(22(25)27-2)20(21-17(24-14)13-29-23(21)26)16-10-6-7-11-18(16)28-12-15-8-4-3-5-9-15/h3-11,20,24H,12-13H2,1-2H3
InChIKeyLMLOBSQFEZVZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,7-dihydro-1H-thieno[3,4-b]pyridine-3-carboxylate (RS 30026) – Chemical Identity and Pharmacological Class


Methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,7-dihydro-1H-thieno[3,4-b]pyridine-3-carboxylate, cataloged under CAS 127683-04-9 and commonly designated RS 30026, is a synthetic dihydropyridine (DHP) derivative containing a fused thieno[3,4-b]pyridine core [1]. It is classified pharmacologically as a voltage-gated calcium channel agonist, specifically a positive modulator of L-type calcium channels [2]. The compound was developed and characterized by the Syntex Research Centre and is established in the primary literature as a research tool for investigating calcium channel pharmacology and excitation-contraction coupling.

Procurement Risk Analysis: Why Methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,7-dihydro-1H-thieno[3,4-b]pyridine-3-carboxylate Cannot Be Replaced by Arbitrary Dihydropyridine Analogs


In-class substitution of dihydropyridine calcium channel modulators is a high-risk procurement strategy for hypothesis-driven research. DHP derivatives exhibit profound functional divergence ranging from potent antagonism to robust agonism, and even among agonists, efficacy and potency span orders of magnitude [1]. The target compound RS 30026 demonstrates a unique pharmacological signature—combining sub-nanomolar functional activation with an exceptional inotropic ceiling—that is not replicated by chemically or pharmacologically related comparators such as Bay K 8644 or CGP 28392. Selection of an arbitrary DHP analog without validation of these specific quantitative parameters introduces uncontrolled variability in experimental systems, directly compromising reproducibility and interpretability of calcium channel-dependent phenomena.

Quantitative Differentiation of Methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,7-dihydro-1H-thieno[3,4-b]pyridine-3-carboxylate (RS 30026) Against Closest Analogs


Superior Calcium Channel Agonist Potency in Embryonic Chick Myocyte Functional Assay

In a functional assay measuring reversal of nisoldipine-induced inhibition of beating in aggregates of embryonic chick myocytes, RS 30026 exhibited significantly higher potency than CGP 28392 and comparable potency to Bay K 8644 [1].

Calcium channel pharmacology Cardiac electrophysiology Dihydropyridine agonist

Exceptional Inotropic Efficacy in Guinea-Pig Papillary Muscle

In isolated guinea-pig papillary muscle preparations, RS 30026 demonstrated positive inotropic activity (pEC200 = 8.21) and produced a maximal contractile response vastly exceeding that of Bay K 8644 [1].

Cardiac contractility Positive inotropy Excitation-contraction coupling

High Functional Sensitivity: Edge Movement Increase at Low Nanomolar Concentration

In the absence of nisoldipine, RS 30026 directly increased the edge movement of individual embryonic chick myocyte aggregates, with a quantifiable response observed at a concentration of 2 nM [1].

Calcium channel activation Functional assay Cardiac myocyte

Greater Enhancement of Whole-Cell Calcium Currents in Voltage-Clamp Studies

In whole-cell voltage-clamp recordings from single embryonic chick myocytes, RS 30026 produced substantially larger increases in peak calcium current amplitude and more pronounced shifts in activation voltage compared to Bay K 8644 [1].

Electrophysiology Whole-cell patch clamp Ion channel biophysics

Validated Application Scenarios for Methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,7-dihydro-1H-thieno[3,4-b]pyridine-3-carboxylate (RS 30026) Based on Quantitative Evidence


Calcium Channel Agonist Positive Control in In Vitro Pharmacology

RS 30026 is ideally suited as a positive control compound for validating assay systems measuring L-type calcium channel activation. Its established pEC50 of 7.45 and potent functional effects in myocyte beating assays provide a robust and reproducible benchmark against which novel calcium channel modulators can be compared [1].

Cardiac Contractility and Excitation-Contraction Coupling Studies

The compound's profound positive inotropic effect (1300% of control contractility in guinea-pig papillary muscle) makes it a powerful tool for investigating the relationship between calcium influx and myocardial contractile force [1]. This property is particularly valuable for studies of cardiac physiology, heart failure models, and the evaluation of negative inotropic agents.

Electrophysiological Investigation of Calcium Channel Gating

The unique biophysical signature of RS 30026—including concentration-dependent shifts in activation voltage and an increase in the slope of the activation curve—makes it a preferred reagent for voltage-clamp studies aimed at dissecting the molecular mechanisms governing calcium channel gating and modulation [1].

Vascular Smooth Muscle Reactivity and Vasoconstriction Research

RS 30026 has been demonstrated to cause vasoconstriction in porcine coronary artery rings at picomolar to low nanomolar concentrations (10^-10 to 10^-7 M) [1]. This property supports its use in ex vivo vascular preparations to study calcium-dependent smooth muscle contraction and the pharmacology of vasoactive agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 30026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.